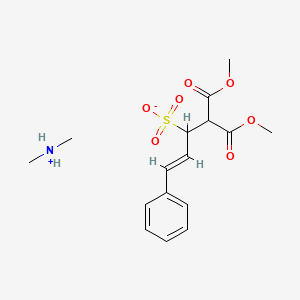![molecular formula C18H16N2O2S B6003443 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidinone derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in scientific research studies. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In animal models of neurodegenerative diseases, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments, including its high purity and stability. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is also readily available from commercial sources. However, there are some limitations to using 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in lab experiments. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the scientific research of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone. One direction is to further investigate the mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its potential therapeutic applications. Another direction is to study the safety and efficacy of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in humans. Additionally, the development of new synthetic methods for 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its analogs may lead to the discovery of compounds with improved therapeutic properties.
Synthesis Methods
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can be synthesized using various methods, including the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethanethiol in the presence of a base. Another method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethylthiol in the presence of a palladium catalyst. Both methods have been reported to yield 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone with high purity.
Scientific Research Applications
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have potential therapeutic properties in various scientific research studies. One study reported that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can inhibit the growth of cancer cells in vitro and in vivo. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to have neuroprotective properties in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-13-16(14-7-3-1-4-8-14)19-18(20-17)23-12-11-22-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFTXFNHKATOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)